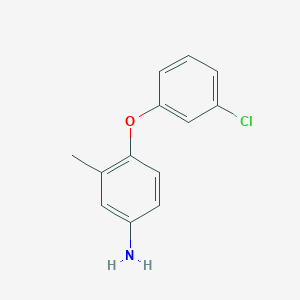

4-(3-Chlorophenoxy)-3-methylaniline

Description

Contextualization of Substituted Aryl Ethers and Anilines in Organic Chemistry

Substituted aryl ethers and anilines are fundamental structural motifs in organic chemistry, forming the backbone of a vast array of synthetic and naturally occurring compounds. Aryl ethers, characterized by an oxygen atom connected to an aryl group and another alkyl or aryl group, are prevalent in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a core topic in organic chemistry, with methods like the Williamson ether synthesis and more modern palladium-catalyzed couplings being central to their construction. organic-chemistry.orgrsc.org The electronic properties of the aryl group and the nature of the other substituent significantly influence the reactivity and properties of the ether. acs.org

Similarly, anilines, which are derivatives of the simplest aromatic amine, aniline (B41778) (C6H5NH2), are crucial building blocks in chemical synthesis. wikipedia.orgfishersci.com The amino group attached to the aromatic ring can be readily modified, making anilines versatile precursors for dyes, polymers, and a multitude of biologically active molecules. wikipedia.org The substitution pattern on the aniline ring dictates its chemical behavior. Electron-donating or electron-withdrawing groups can alter the basicity of the amino group and direct the outcome of electrophilic aromatic substitution reactions. wikipedia.orgrsc.org The synthesis of substituted anilines often involves the nitration of an aromatic compound followed by reduction, or through modern cross-coupling methodologies. wikipedia.orgacs.org

Rationale for Investigating the 4-(3-Chlorophenoxy)-3-methylaniline Scaffold

The specific combination of a 3-chlorophenoxy group and a 3-methylaniline moiety in a single molecule creates a "scaffold" with distinct physicochemical properties. The term "scaffold" in medicinal chemistry refers to the core structure of a molecule that can be systematically modified to explore its biological activity. nih.govmdpi.com The rationale for investigating the this compound scaffold lies in the potential for synergistic or unique effects arising from its constituent parts.

The chlorine atom introduces a degree of lipophilicity and can influence the compound's metabolic stability and binding interactions. The methyl group can affect the conformation of the molecule and its interaction with biological targets. The ether linkage provides a degree of flexibility, while the aniline nitrogen offers a site for hydrogen bonding and further functionalization. The relative positions of these substituents are critical in defining the molecule's three-dimensional shape and electronic distribution, which are key determinants of its chemical reactivity and potential biological activity.

Overview of Current Research Landscape and Outline Objectives

Current research on molecules containing substituted aryl ether and aniline motifs is extensive, particularly in the realms of medicinal chemistry and materials science. Investigations often focus on synthesizing libraries of related compounds to establish structure-activity relationships (SAR). mdpi.com This involves systematically altering the substituents on the aromatic rings and evaluating the impact on specific properties, such as inhibitory activity against a particular enzyme or the photophysical characteristics of a material.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural components are well-represented in various chemical studies. The objective of this article is to provide a comprehensive overview of the known chemical and physical properties of this specific compound based on available data, and to frame its significance within the broader context of related chemical structures.

Chemical and Physical Properties

Below is a table summarizing some of the key predicted and experimental properties of this compound and its related isomers.

| Property | This compound | 3-(4-Chlorophenoxy)-4-methylaniline |

| CAS Number | 940302-93-2 chemicalbook.com | 1400872-19-6 guidechem.com |

| Molecular Formula | C13H12ClNO chemicalbook.com | C13H12ClNO guidechem.com |

| Molecular Weight | 233.69 g/mol chemicalbook.com | 233.69 g/mol guidechem.com |

| Boiling Point (Predicted) | 354.6 ± 37.0 °C chemicalbook.com | - |

| Density (Predicted) | 1.226 ± 0.06 g/cm³ chemicalbook.com | - |

| pKa (Predicted) | 4.83 ± 0.10 chemicalbook.com | 4.33 ± 0.10 guidechem.com |

| Canonical SMILES | C1=CC(=CC(=C1)N)COC2=CC=C(C=C2)Cl | CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)Cl guidechem.com |

| InChIKey | KMLRTSYDMHTSJL-UHFFFAOYSA-N | CCOFNKUNVRWJRM-UHFFFAOYSA-N guidechem.com |

Note: Some data is based on computational predictions and may differ from experimental values.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-7-11(15)5-6-13(9)16-12-4-2-3-10(14)8-12/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNFERMUXNNRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 3 Chlorophenoxy 3 Methylaniline

Advanced Retrosynthetic Analysis of the 4-(3-Chlorophenoxy)-3-methylaniline Structure

Retrosynthetic analysis of this compound identifies two primary bond disconnections that dictate the main synthetic routes. These are the C-O bond of the diaryl ether and the C-N bond of the aniline (B41778). This leads to two logical, convergent synthetic strategies.

Route A: Ether Formation followed by Aniline Formation

This common approach involves the initial formation of the diaryl ether core, followed by the introduction or unmasking of the aniline functional group.

C-N Disconnection: The primary disconnection is the C-N bond of the aniline. This retrosynthetic step points to a nitro-aromatic precursor, specifically 1-(3-chlorophenoxy)-2-methyl-4-nitrobenzene. This intermediate is synthetically advantageous as the nitro group can be readily reduced to an amine in a final step.

C-O Disconnection: A subsequent disconnection of the diaryl ether C-O bond in the nitro-aromatic intermediate leads to two possible sets of starting materials:

Path A1: 3-chlorophenol (B135607) and a halogenated nitro-aromatic compound such as 4-chloro-2-methyl-1-nitrobenzene or 1-chloro-2-methyl-4-nitrobenzene.

Path A2: A halogenated chlorobenzene derivative (e.g., 1,3-dichlorobenzene (B1664543) or 3-chloro-iodobenzene) and 3-methyl-4-nitrophenol.

Route B: Aniline Formation followed by Ether Formation

In this alternative strategy, the aniline moiety is present on one of the aromatic rings prior to the formation of the diaryl ether bond.

C-O Disconnection: The initial disconnection is the C-O ether bond. This leads to two potential precursor pairs:

Path B1: 3-chlorophenol and a halogenated aniline, such as 4-bromo-3-methylaniline.

Path B2: 3-chloroaniline and a halogenated phenol (B47542), like 4-bromo-3-methylphenol.

Each of these retrosynthetic pathways offers distinct advantages and challenges related to reagent availability, reaction conditions, and control of regioselectivity.

Formation of the Diaryl Ether Bond in this compound Precursors

The construction of the diaryl ether linkage is a critical step in the synthesis of this compound. This can be achieved through several robust methodologies, primarily nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Regioselective Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming diaryl ethers, provided the aromatic ring bearing the leaving group is sufficiently electron-deficient. acs.org

The reaction proceeds via an addition-elimination mechanism, where a nucleophile (in this case, a phenoxide) attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (typically a halide) yields the diaryl ether. For this pathway to be efficient, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group. researchgate.net

In the context of Route A1, the reaction between 3-chlorophenoxide and 1-chloro-2-methyl-4-nitrobenzene is a viable SNAr reaction. The nitro group para to the chlorine atom activates the ring towards nucleophilic attack, facilitating the displacement of the chloride by the phenoxide.

Key features of the SNAr approach:

Regioselectivity: The positions of the activating group and the leaving group provide high regiochemical control. wuxiapptec.comnih.gov

Conditions: The reaction is typically carried out in the presence of a base (to deprotonate the phenol) in a polar aprotic solvent.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 3-Chlorophenol | 1-Chloro-2-methyl-4-nitrobenzene | K₂CO₃, NaOH, or KOH | DMSO, DMF | Elevated temperatures |

| 3-Methyl-4-nitrophenol | 1,3-Dichlorobenzene | K₂CO₃, Cs₂CO₃ | DMF, NMP | High temperatures, often requires activation |

Table 1: Representative Conditions for SNAr Diaryl Ether Synthesis

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Ullmann, Buchwald-Hartwig type reactions)

When the aryl halide is not sufficiently activated for SNAr, transition metal catalysis provides a versatile alternative for C-O bond formation.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the synthesis of diaryl ethers from an aryl halide and a phenol. synarchive.com Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper. scielo.org.mx However, modern advancements have led to milder and more efficient protocols using catalytic amounts of copper salts (e.g., CuI, Cu₂O, or Cu(OAc)₂) along with ligands. mdpi.comorganic-chemistry.org

The reaction generally involves the coupling of an aryl halide with a phenoxide in the presence of a copper catalyst. The use of ligands can accelerate the reaction and allow for lower temperatures. organic-chemistry.org This method is particularly useful for coupling electron-rich or unactivated aryl halides.

| Catalyst | Ligand (Example) | Base | Solvent | Temperature (°C) |

| CuI, Cu₂O | Picolinic acid, 1,10-Phenanthroline | Cs₂CO₃, K₃PO₄ | DMF, Dioxane, Toluene | 80-140 |

| CuO Nanoparticles | None | KOH, Cs₂CO₃ | DMSO | ~100 |

Table 2: Modern Ullmann Condensation Conditions for Diaryl Ether Synthesis

Buchwald-Hartwig O-Arylation: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for synthesizing diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction couples phenols with aryl halides or triflates and is known for its broad substrate scope and functional group tolerance. organic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. researchgate.net

| Pd Precursor | Ligand (Example) | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | K₃PO₄, Cs₂CO₃, NaOtBu | Toluene, Dioxane | 80-110 |

Table 3: Typical Conditions for Buchwald-Hartwig Diaryl Ether Synthesis

Introduction and Functional Group Interconversion of the Aniline Moiety

The introduction of the aniline functional group is the final key transformation in many synthetic routes to this compound. This is most commonly achieved by the reduction of a nitro group or through direct amination of an aryl halide.

Reductive Methodologies for Aromatic Nitro Compounds to Amines

The reduction of an aromatic nitro group is one of the most reliable and widely used methods for the preparation of anilines. youtube.com A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. It is a clean and efficient process, often providing high yields of the desired aniline. google.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

A key consideration for the synthesis of this compound is the potential for hydrodehalogenation (cleavage of the C-Cl bond) under hydrogenation conditions. Specialized catalysts, such as sulfided platinum, can be used to selectively reduce the nitro group while minimizing cleavage of the aryl-halide bond. nih.gov

| Catalyst | Solvent | Pressure | Temperature |

| 5-10% Pd/C | Ethanol, Methanol, Ethyl Acetate | 1-4 atm H₂ | Room Temperature |

| Pt/C (sulfided) | Methanol | Low pressure | Low temperature |

| Raney Nickel | Ethanol, Methanol | 1-5 atm H₂ | Room Temperature |

Table 4: Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

Metal/Acid Reductions: The reduction of nitroarenes using metals in acidic media is a classic and robust method. Common combinations include iron with hydrochloric or acetic acid (Fe/HCl or Fe/AcOH) and tin(II) chloride in hydrochloric acid (SnCl₂/HCl). vedantu.comcommonorganicchemistry.comshaalaa.com These methods are generally tolerant of a wide range of functional groups and are less likely to cause hydrodehalogenation compared to some catalytic hydrogenation systems. acsgcipr.org Zinc metal with ammonium (B1175870) chloride is another mild and effective option. researchgate.net

Direct Amination of Halogenated Aryl Ethers

Direct amination involves the formation of the C-N bond by coupling a halogenated diaryl ether with an ammonia (B1221849) source. This approach is particularly useful in Route B, where the diaryl ether is formed first.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org The reaction can be adapted to use ammonia or ammonia surrogates to produce primary anilines. rug.nl The direct coupling of ammonia itself can be challenging due to its tendency to bind strongly to the palladium catalyst. wikipedia.org However, specialized ligand systems have been developed to facilitate this transformation effectively. synthesisspotlight.com

| Pd Precursor | Ligand (Example) | Ammonia Source | Base | Solvent |

| Pd(OAc)₂, Pd₂(dba)₃ | Josiphos-type ligands, XPhos | NH₃ (gas or solution), NH₄Cl | NaOtBu, K₃PO₄ | Toluene, Dioxane |

Table 5: Conditions for Buchwald-Hartwig Primary Aniline Synthesis

Copper-Catalyzed Amination (Ullmann-type Reaction): Copper-catalyzed systems also provide a viable pathway for the amination of aryl halides. researchgate.net While historically requiring harsh conditions, modern protocols using various ligands have enabled these reactions to proceed under milder conditions. organic-chemistry.orgnih.gov These methods can be an economical alternative to palladium-catalyzed systems for the synthesis of primary arylamines from aryl halides and an ammonia source. organic-chemistry.org

Control of Regio- and Chemoselectivity in Synthetic Transformations

The precise placement of the 3-chlorophenoxy group at the 4-position of 3-methylaniline is a critical aspect of the synthesis, demanding high levels of regio- and chemoselectivity. The choice of synthetic route and reaction conditions is paramount in achieving the desired isomer.

Two plausible retrosynthetic pathways for the construction of this compound are:

Route A: Formation of the diaryl ether bond followed by introduction of the amino group (via reduction of a nitro group).

Route B: Formation of the diaryl ether bond with a pre-existing amino or protected amino group on one of the aromatic rings.

Regioselectivity in Diaryl Ether Formation:

In Route A , a key intermediate would be 4-(3-chlorophenoxy)-3-methylnitrobenzene. This can be synthesized via an Ullmann condensation or a Buchwald-Hartwig coupling between 4-halo-3-methylnitrobenzene and 3-chlorophenol.

Ullmann Condensation: This classic copper-catalyzed reaction typically requires high temperatures and polar aprotic solvents like DMF or DMSO. arkat-usa.org The regioselectivity is dictated by the starting materials. For instance, reacting 4-bromo-3-methylnitrobenzene with 3-chlorophenol will yield the desired product. However, the harsh conditions can sometimes lead to side reactions. Modern Ullmann-type reactions have seen improvements with the use of ligands and soluble copper catalysts, allowing for milder reaction conditions. arkat-usa.orgresearchgate.net

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction offers a milder alternative to the Ullmann condensation. The choice of ligand is crucial for the efficiency of the reaction. rsc.org For the coupling of an aryl halide like 4-bromo-3-methylnitrobenzene with 3-chlorophenol, a variety of phosphine-based ligands can be employed. The regioselectivity is generally high, as the coupling occurs specifically at the carbon-halogen bond.

Nucleophilic Aromatic Substitution (SNAr): This method is also a viable option if the aromatic ring is sufficiently activated by electron-withdrawing groups. In the case of 4-fluoro-3-methylnitrobenzene, the fluorine atom is a good leaving group and the nitro group activates the ring for nucleophilic attack by the phenoxide of 3-chlorophenol. The SNAr mechanism inherently provides high regioselectivity, with the nucleophile replacing the leaving group. researchgate.net

The following table summarizes the key aspects of these methods for diaryl ether formation:

| Reaction | Catalyst/Reagent | Ligand (if applicable) | Solvent | Temperature | Regioselectivity |

| Ullmann Condensation | Cu, CuI, or Cu | Often ligand-free, but can be accelerated by diamines, amino acids, or diketones | DMF, DMSO, NMP | High (often >150 °C) | High, determined by starting materials |

| Buchwald-Hartwig C-O Coupling | Pd(OAc) | Bulky electron-rich phosphines (e.g., biarylphosphines) | Toluene, Dioxane | Moderate (80-120 °C) | High, at the C-X bond |

| Nucleophilic Aromatic Substitution (S | Base (e.g., K | Not applicable | DMSO, DMF | Varies, can be moderate | High, at the position of the leaving group |

Chemoselectivity in Synthetic Transformations:

Chemoselectivity becomes a significant consideration when multiple reactive functional groups are present in the molecule.

Protecting Group Strategies: In Route B , where the aniline functionality is present during the diaryl ether formation, it may be necessary to use a protecting group for the amine, such as an acetyl or a carbamate group. This is because the free amino group can also participate in coupling reactions, leading to the formation of diarylamines as byproducts. libretexts.org The choice of protecting group is important, as it must be stable under the coupling conditions and easily removable in a subsequent step.

Selective Reduction: In Route A , the final step is the reduction of the nitro group to an amine. This transformation must be performed chemoselectively to avoid the reduction of other functional groups, such as the chloro group on the phenoxy ring. Common methods for nitro group reduction include catalytic hydrogenation with catalysts like Pd/C, or chemical reduction with reagents like SnCl2 or Fe/HCl. These methods are generally highly selective for the nitro group. A Chinese patent describes a method for synthesizing 3-chloro-4-methylaniline from 2-chloro-4-nitrotoluene (B140621) via catalytic hydrogenation, highlighting the selectivity of this process. google.com

Development of Sustainable and Scalable Synthetic Protocols

The development of sustainable and scalable synthetic protocols for this compound is crucial for its potential industrial application. This involves considerations such as atom economy, the use of greener solvents, catalyst efficiency and recyclability, and energy consumption.

Sustainable Synthetic Approaches:

Catalyst Selection and Loading: Transitioning from stoichiometric copper reagents in traditional Ullmann reactions to catalytic systems is a significant step towards sustainability. arkat-usa.org Modern copper-catalyzed systems with low catalyst loadings (e.g., 1-5 mol%) are more environmentally friendly. researchgate.net Similarly, palladium catalysts in Buchwald-Hartwig couplings are used in low concentrations, minimizing metal waste. acs.orgrsc.org The use of more earth-abundant and less toxic metals like iron as catalysts is also an area of active research for C-N and C-O bond formations. researchgate.net

Green Solvents: Many traditional cross-coupling reactions employ high-boiling, polar aprotic solvents like DMF and NMP, which have toxicity concerns. The development of protocols that use greener solvents is a key aspect of sustainable synthesis. For instance, some Ullmann-type reactions have been successfully carried out in water or biomass-derived solvents like furfuryl alcohol. organic-chemistry.org Metal-free aryl ether synthesis in water has also been reported, offering a significantly more environmentally friendly alternative. organic-chemistry.org

Energy Efficiency: High-temperature reactions are energy-intensive. The development of catalytic systems that operate at lower temperatures contributes to the sustainability of the process. For example, the use of specific ligands in both copper- and palladium-catalyzed reactions can significantly lower the required reaction temperature. researchgate.net Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. organic-chemistry.org

Scalability of Synthetic Protocols:

For a synthetic route to be scalable, it must be robust, safe, and economically viable on a large scale.

Process Optimization: Scalable syntheses require thorough optimization of reaction parameters such as catalyst loading, reaction time, and temperature to maximize yield and minimize byproducts. For example, in a kilogram-scale Buchwald-Hartwig amination, careful selection of the catalyst, ligand, and base was crucial for achieving a high yield and low residual palladium levels in the product. acs.org

Purification and Waste Management: On a large scale, purification methods like chromatography are often impractical. Therefore, developing processes that yield high-purity products directly from the reaction mixture through crystallization is highly desirable. This also minimizes solvent waste from purification steps.

Flow Chemistry: Continuous flow chemistry offers several advantages for scalability, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated process control. The synthesis of diaryl ethers and amines can be adapted to flow systems, allowing for consistent product quality and higher throughput.

The following table provides a comparative overview of traditional versus sustainable and scalable approaches for the synthesis of diaryl ether amines:

| Feature | Traditional Approach | Sustainable and Scalable Approach |

| Catalyst | Stoichiometric copper | Catalytic amounts of Pd, Cu, or Fe; recyclable catalysts |

| Solvent | DMF, NMP, Toluene | Water, biomass-derived solvents, or solvent-free conditions |

| Temperature | High (often >150 °C) | Lower temperatures enabled by efficient catalysts and ligands |

| Energy Input | Conventional heating | Microwave irradiation, flow chemistry for better heat management |

| Purification | Chromatography | Crystallization, distillation |

| Overall Process | Batch processing | Continuous flow processing |

By integrating these principles of green chemistry and process development, the synthesis of this compound can be designed to be not only efficient in terms of yield and selectivity but also environmentally responsible and suitable for large-scale production.

Chemical Reactivity and Derivatization of 4 3 Chlorophenoxy 3 Methylaniline

Reactivity of the Aromatic Rings Towards Electrophilic and Nucleophilic Substitution

The two aromatic rings of the molecule exhibit different susceptibilities to substitution reactions due to their unique electronic environments. The methylaniline ring is electron-rich and primed for electrophilic attack, while the chlorophenoxy ring is generally resistant to nucleophilic substitution under standard conditions.

The methylaniline ring is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the primary amino group (-NH₂), the methyl group (-CH₃), and the ether oxygen of the phenoxy substituent. The directing effects of these groups determine the position of substitution for incoming electrophiles.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho-, para-director due to the resonance donation of its lone pair of electrons into the benzene (B151609) ring. libretexts.orgminia.edu.eg

Methyl Group (-CH₃): This is a weakly activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect. libretexts.org

Phenoxy Group (-OAr): The ether oxygen also acts as an ortho-, para-director by donating its lone pair electrons through resonance.

In 4-(3-Chlorophenoxy)-3-methylaniline, the para position relative to the strongly activating amino group is blocked by the phenoxy substituent. Therefore, electrophilic attack is predominantly directed to the ortho positions (C2 and C6). The combined activating influence of the amine, methyl, and phenoxy groups makes this ring significantly more reactive than unsubstituted benzene. However, the high reactivity conferred by the amino group can sometimes be a drawback, making it difficult to prevent polysubstitution in reactions like halogenation. libretexts.org For instance, the reaction of aniline (B41778) with bromine typically yields the 2,4,6-tribrominated product directly. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent Type | Electrophile (E⁺) | Predicted Major Product(s) |

| Halogenation | Br⁺, Cl⁺ | 2-Halo-4-(3-chlorophenoxy)-3-methylaniline and/or 6-Halo-4-(3-chlorophenoxy)-3-methylaniline |

| Nitration | NO₂⁺ | 2-Nitro-4-(3-chlorophenoxy)-3-methylaniline and/or 6-Nitro-4-(3-chlorophenoxy)-3-methylaniline |

| Sulfonation | SO₃ | 2-Amino-5-(3-chlorophenoxy)-6-methylbenzenesulfonic acid and/or 2-Amino-3-(3-chlorophenoxy)-4-methylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | Generally not performed due to the amine group reacting with the Lewis acid catalyst. |

| Friedel-Crafts Acylation | RC=O⁺ | Generally not performed due to the amine group reacting with the Lewis acid catalyst. |

Nucleophilic Aromatic Substitution on the Chlorophenoxy Ring

Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring to be electron-poor and possess a good leaving group. masterorganicchemistry.com This is achieved by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. pressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. pressbooks.pub

The chlorophenoxy ring of this compound contains a chlorine atom, which can function as a leaving group. However, the ring lacks the requisite strong electron-withdrawing groups. The ether oxygen is an activating group, and the chloro substituent itself is only weakly deactivating. Consequently, the chlorophenoxy ring is deactivated towards nucleophilic attack, and SₙAr reactions are generally unfavorable under standard laboratory conditions. pressbooks.pub For such a reaction to proceed, harsh conditions, such as very high temperatures (often 200°C to over 300°C) and the use of specific catalysts like copper salts (as in Ullmann condensations) or phase-transfer catalysts, would be necessary. nih.govgoogle.com

Functional Group Transformations of the Aniline Moiety

The primary amino group is the most reactive site for many chemical transformations, allowing for the synthesis of a wide array of derivatives.

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a competent nucleophile, readily participating in acylation and alkylation reactions.

Amide Bond Formation: The primary amine can be converted into a secondary amide through reaction with various acylating agents. This is a common and robust transformation. wikipedia.org Anilines, while nucleophilic, can be less reactive than aliphatic amines, sometimes requiring coupling agents to facilitate the reaction with less reactive carboxylic acids. acs.orgresearchgate.net

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Direct alkylation with alkyl halides is possible, though it can be difficult to control and may lead to over-alkylation. A highly effective alternative is the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents in the presence of a transition-metal catalyst. rsc.orgacs.org This method is atom-economical, producing water as the only byproduct. rsc.org

Table 2: Common Methods for Amide Formation and N-Alkylation

| Transformation | Reagent(s) | Conditions | Product Type |

| Amide Formation | Acyl Chloride (R-COCl) | Base (e.g., pyridine, triethylamine), Room Temperature | N-Acyl derivative |

| Acid Anhydride ((RCO)₂O) | Typically requires heat or a catalyst | N-Acyl derivative | |

| Carboxylic Acid (R-COOH) | Coupling agent (e.g., EDC, HOBt, TBTU), Base (e.g., DIPEA) researchgate.netnih.gov | N-Acyl derivative | |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Heat | N-Alkyl or N,N-Dialkyl derivative |

| Alcohol (R-OH) | Transition metal catalyst (e.g., Ru, Ir complexes), Base, Heat rsc.orgnih.gov | N-Alkyl derivative | |

| Aldehyde/Ketone | Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | N-Alkyl derivative (Reductive Amination) |

Diazotization and Subsequent Reactions

Primary aromatic amines undergo a crucial reaction known as diazotization when treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). libretexts.orgbyjus.com This reaction converts the amino group of this compound into a diazonium salt.

Arenediazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. libretexts.org These subsequent replacement reactions provide a powerful pathway to introduce functional groups onto the aromatic ring that are not accessible through direct electrophilic substitution.

Table 3: Synthetic Applications of Diazonium Salts (Sandmeyer and Related Reactions)

| Reagent | Product Functional Group | Reaction Name |

| CuCl / HCl | -Cl | Sandmeyer Reaction |

| CuBr / HBr | -Br | Sandmeyer Reaction |

| CuCN / KCN | -CN | Sandmeyer Reaction |

| H₂O / H₂SO₄ | -OH | Hydrolysis |

| KI | -I | Iodination |

| HBF₄, then heat | -F | Balz-Schiemann Reaction |

| H₃PO₂ | -H | Deamination (Reduction) |

| Phenol (B47542) or Aniline derivative | -N=N-Ar' | Azo Coupling |

Oxidative and Reductive Transformations of this compound

Oxidative Transformations: The compound possesses several sites susceptible to oxidation. The aniline moiety is sensitive to oxidizing agents and can lead to the formation of colored, complex polymeric materials, similar to the formation of aniline black. The diaryl ether linkage, while generally stable, can be cleaved under specific oxidative conditions, such as anodic oxidation on a carbon electrode. acs.org The methyl group on the aniline ring is relatively resistant to oxidation but can be converted to a carboxylic acid under harsh conditions with strong oxidants like KMnO₄, although the presence of the activating amine group can complicate this reaction.

Reductive Transformations: The aniline portion of the molecule is already in a reduced state. Further reduction of the methylaniline ring to a cyclohexylamine (B46788) derivative would require vigorous conditions, such as high-pressure catalytic hydrogenation. The ether bond and the chloro-substituent are generally stable to common reducing agents. The most relevant reductive transformation in this context is often found in the synthesis of the parent compound itself, where a nitro group precursor is reduced to the primary amine. nih.gov For example, the related compound 3-chloro-4-(4′-chlorophenoxy)aminobenzene is synthesized by the reduction of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene using iron powder in acetic acid. nih.gov This highlights common methods like catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) for converting an aryl nitro group to an aniline. wikipedia.orgyoutube.com

Advanced Derivatization for Complex Molecular Architectures

The primary amino group of this compound serves as a nucleophilic center, enabling a variety of derivatization reactions to construct more intricate molecular frameworks. These transformations are fundamental in medicinal chemistry and materials science for creating libraries of compounds with diverse functionalities.

One common derivatization pathway is the formation of amides, sulfonamides, and ureas. For instance, acylation of the aniline with various acyl chlorides or anhydrides can introduce a wide array of substituents. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another significant derivatization involves the reaction of the aniline with isocyanates or isothiocyanates to form substituted ureas and thioureas, respectively. These moieties are prevalent in pharmacologically active molecules due to their ability to act as hydrogen bond donors and acceptors.

Furthermore, the aniline can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can be stable entities themselves or can serve as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.

A particularly powerful method for creating complex heterocyclic structures is through reactions that involve the aniline nitrogen in ring formation. For example, reaction with β-dicarbonyl compounds can lead to the synthesis of substituted quinolines via the Combes quinoline (B57606) synthesis. Similarly, reaction with diketones or their equivalents can be employed to construct various nitrogen-containing heterocycles.

The synthesis of triazole derivatives represents another advanced derivatization strategy. The aniline can be converted to an azide, which then undergoes a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a 1,2,3-triazole ring. mdpi.com This "click chemistry" approach is known for its high efficiency and broad functional group tolerance.

Table 1: Examples of Advanced Derivatization Reactions of this compound

| Reaction Type | Reagent | Product Type | Potential Application |

| Acylation | Acetyl chloride | Amide | Intermediate for pharmaceuticals |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Bioactive molecule synthesis |

| Urea Formation | Phenyl isocyanate | Substituted Urea | Hydrogen-bonding scaffolds |

| Schiff Base Formation | Benzaldehyde | Imine | Intermediate for secondary amines |

| Quinolone Synthesis | Diethyl malonate | Substituted Quinolone | Heterocyclic drug discovery |

| Triazole Synthesis | Sodium azide, Phenylacetylene | 1,2,3-Triazole | Bioconjugation, Materials science |

These derivatization reactions highlight the versatility of this compound as a scaffold for generating complex molecular architectures with potential applications in various fields of chemical research.

Metal-Catalyzed Coupling Reactions for Further Functionalization

The presence of a chlorine atom on the phenoxy ring of this compound opens up avenues for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for significant extension and diversification of the molecular structure.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. mdpi.comnih.gov While the primary amino group of this compound can itself act as a coupling partner, the chloro-substituent on the phenoxy ring can also participate as the aryl halide component. For instance, the chloro group could potentially be coupled with another amine in the presence of a palladium catalyst and a suitable ligand, although this would require careful control of reaction conditions to avoid self-coupling or reaction at the aniline nitrogen. nih.govorganic-chemistry.orgnih.govepa.govsemanticscholar.org

The more common application would involve derivatizing the aniline nitrogen first to protect it or to install a different functional group, and then using the chloro-substituent for a subsequent Buchwald-Hartwig coupling. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., bulky electron-rich phosphines like XPhos or Josiphos-type ligands) is crucial for the success of the reaction and depends on the specific amine coupling partner. beilstein-journals.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. epa.govnih.gov The chloro-substituent on the phenoxy ring of this compound can serve as the aryl halide partner in this reaction. nih.govresearchgate.netnih.gov This allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups at this position, significantly increasing molecular complexity. rsc.orgrsc.org

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source and a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system, which can include aqueous mixtures. nih.govrsc.org The choice of boronic acid or boronate ester determines the nature of the new substituent. nih.gov

Table 2: Potential Metal-Catalyzed Coupling Reactions at the Chloro-Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Feature |

| Buchwald-Hartwig Amination | A primary or secondary amine | Pd₂(dba)₃ / XPhos | Introduction of a new amino group |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Formation of a biaryl linkage |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Introduction of an alkynyl group |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Formation of a new C-C double bond |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Formation of a C-C bond |

These metal-catalyzed reactions significantly expand the synthetic utility of this compound, enabling the construction of highly functionalized and elaborate molecular structures that would be difficult to access through other means. The specific conditions for these reactions, including catalyst, ligand, base, and solvent, would need to be empirically optimized for each specific substrate combination.

Advanced Spectroscopic and Structural Characterization of 4 3 Chlorophenoxy 3 Methylaniline and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(3-chlorophenoxy)-3-methylaniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, 3-methylaniline, the aromatic protons appear in the range of 6.3-6.9 ppm, while the methyl protons show a singlet at approximately 2.13 ppm. rsc.org For this compound, the spectrum becomes more complex due to the additional phenoxy group and its chloro-substituent. The protons on the aniline (B41778) ring and the chlorophenoxy ring will exhibit distinct chemical shifts and coupling patterns, allowing for their precise assignment.

The ¹³C NMR spectrum provides complementary information. For instance, in 4-chloro-3-methylaniline, the carbon atoms of the benzene (B151609) ring appear at distinct chemical shifts. chemicalbook.com Similarly, for 3-chloro-4-methylaniline, the carbon signals are well-resolved. chemicalbook.com In this compound, the ether linkage and the electronic effects of the chloro and methyl substituents will influence the chemical shifts of all carbon atoms, providing a unique fingerprint for the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Aniline Derivatives

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 3-Methylaniline | 6.87 (t), 6.37 (s), 6.32-6.29 (m), 4.90 (s, NH₂), 2.13 (s, CH₃) rsc.org | Data not readily available in searched sources. |

| 4-Chloro-3-methylaniline | Data not readily available in searched sources. | Available, but specific shifts not detailed in search results. chemicalbook.com |

| 3-Chloro-4-methylaniline | Data not readily available in searched sources. chemicalbook.com | Available, but specific shifts not detailed in search results. chemicalbook.comnih.gov |

| Aniline | 7.14 (t), 6.74 (t), 6.66 (d) rsc.org | Data not readily available in searched sources. hmdb.ca |

Note: The presented data is for related compounds and serves to illustrate the expected regions for chemical shifts. Precise data for this compound would require experimental measurement.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis

Key vibrational modes for this compound include:

N-H stretching: The amine group will exhibit characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and methyl C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C stretching: The aromatic rings will show several characteristic stretching bands in the 1400-1600 cm⁻¹ region. youtube.com

C-N stretching: The aryl-N stretching vibration typically appears in the 1250-1380 cm⁻¹ range.

C-O-C stretching: The diaryl ether linkage will have characteristic asymmetric and symmetric stretching vibrations.

C-Cl stretching: The carbon-chlorine bond will have a stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹.

Out-of-plane bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region. youtube.com

The conformational flexibility of the diphenyl ether core, defined by the torsional angles of the phenyl rings, can also be studied using vibrational spectroscopy. cdnsciencepub.comamolf.nl Different conformations can lead to subtle shifts in the vibrational frequencies, providing insights into the molecule's three-dimensional structure in different states. amolf.nl

Table 2: Expected FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl (C-H) | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1400-1600 youtube.com |

| Aryl C-N | Stretching | 1250-1380 |

| Diaryl Ether (C-O-C) | Asymmetric & Symmetric Stretching | ~1240 (asymmetric), ~1040 (symmetric) |

| Aryl C-Cl | Stretching | 600-800 |

| Aromatic C-H | Out-of-plane Bending | 650-900 youtube.com |

Note: These are general ranges and the exact frequencies for this compound may vary.

High-Accuracy Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of this compound and for elucidating its fragmentation pathways. The monoisotopic mass of this compound is 233.0607417 Da. nih.gov HRMS can measure this mass with high accuracy, typically within a few parts per million (ppm), which helps to confirm the molecular formula C₁₃H₁₂ClNO. researchgate.net

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Expected fragmentation pathways could include:

Cleavage of the ether bond, leading to ions corresponding to the chlorophenoxy and methylaniline moieties.

Loss of the methyl group.

Loss of the chloro substituent.

Ring fragmentation of the aromatic systems.

Soft ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), can be used to generate a more prominent molecular ion peak, which is often weak or absent in the EI spectrum of such compounds. researchgate.net This is particularly useful for confirming the molecular weight of the parent molecule.

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of a Related Compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 234.06803 | 149.6 |

| [M+Na]⁺ | 256.04997 | 159.5 |

| [M-H]⁻ | 232.05347 | 156.4 |

| [M+NH₄]⁺ | 251.09457 | 168.3 |

| [M+K]⁺ | 272.02391 | 154.1 |

| [M+H-H₂O]⁺ | 216.05801 | 143.5 |

| [M+HCOO]⁻ | 278.05895 | 170.4 |

Source: PubChemLite, for the isomeric compound 3-(4-chlorophenoxy)-4-methylaniline. uni.lu This data illustrates the type of information that can be obtained through advanced mass spectrometry techniques.

X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique can reveal bond lengths, bond angles, and torsional angles with high precision. Of particular interest is the conformation of the diphenyl ether moiety, which is known to adopt various twisted or skewed conformations. cdnsciencepub.com

While a specific crystal structure for this compound was not found in the search results, analysis of related structures provides a basis for predicting its likely solid-state conformation and packing arrangement. researchgate.netrsc.org

Chromatographic-Spectroscopic Coupling Techniques for Purity and Mixture Analysis (e.g., HPLC, TLC)

Coupling chromatographic techniques with spectroscopy is essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying components in a mixture. A reversed-phase HPLC method, likely using a C18 or cyano column, could be developed for the analysis of this compound. researchgate.net The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, possibly with a buffer to control the pH. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light. Coupling HPLC with a mass spectrometer (LC-MS) would provide both separation and mass information, allowing for the identification of impurities and degradation products with high confidence. bldpharm.combldpharm.com

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique that can be used for rapid purity checks and to monitor the progress of reactions. A suitable solvent system would be developed to achieve good separation of the target compound from any starting materials or byproducts. The spots on the TLC plate can be visualized under UV light.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net This technique provides excellent separation and detailed mass spectral information for each component of a mixture.

Computational and Theoretical Chemistry Studies of 4 3 Chlorophenoxy 3 Methylaniline

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are essential for elucidating the fundamental electronic and geometric properties of a molecule.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. arxiv.org Methods like Density Functional Theory (DFT) and ab initio calculations are employed for this purpose. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for organic molecules. scispace.comnih.govnih.gov

These calculations systematically adjust the bond lengths, bond angles, and dihedral angles of 4-(3-Chlorophenoxy)-3-methylaniline to find the conformation with the lowest potential energy. A basis set, such as 6-311G(d,p) or higher, is used to describe the atomic orbitals. scispace.comnih.gov For instance, studies on similar substituted anilines have successfully used DFT to obtain optimized geometries that are in good agreement with experimental data. scispace.com The resulting optimized structure is a crucial starting point for all further property calculations. arxiv.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values based on standard bond lengths and calculations on analogous structures.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (aniline) | ~1.40 Å |

| C-O (ether) | ~1.37 Å | |

| C-Cl | ~1.75 Å | |

| C-C (aromatic) | ~1.39 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-N-H | ~113° |

| C-O-C | ~118° | |

| C-C-Cl | ~119° |

Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. aimspress.com The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. nih.govaimspress.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the nitrogen atom, while the LUMO would likely be distributed over the chlorophenoxy ring system. DFT calculations provide quantitative values for these orbitals and the energy gap. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. libretexts.orguni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species. libretexts.org The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.netyoutube.com

For this compound, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the highly electronegative nitrogen, oxygen, and chlorine atoms. These sites are the most likely to be attacked by electrophiles or to participate in hydrogen bonding as acceptors.

Positive Potential (Blue): Located on the hydrogen atoms of the amino (-NH₂) group, making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors.

Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon atoms of the aromatic rings.

Computational methods can accurately predict various spectroscopic signatures, which is crucial for identifying and characterizing the molecule.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov The predicted spectrum can be compared with experimental data to confirm the structure. researchgate.net The chemical shift of each nucleus is highly dependent on its local electronic environment. For example, the aromatic protons and carbons will have distinct shifts based on the electronic effects of the chloro, methyl, amino, and ether substituents.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: Values are estimates relative to TMS and depend on the solvent used in the calculation.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.2 - 2.4 | ~18 - 22 |

| -NH₂ | ~3.5 - 4.5 (broad) | - |

| Aromatic H's | ~6.5 - 7.5 | ~115 - 160 |

| Aromatic C's (unsubstituted) | - | ~115 - 130 |

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.netorientjchem.org This allows for the assignment of key functional group vibrations, such as the N-H stretches of the amine, the C-O-C stretch of the ether linkage, the C-Cl stretch, and the various C-H and C=C vibrations of the aromatic rings. nih.govnih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions from the ground state to excited states. nih.gov This allows for the prediction of the maximum absorption wavelengths (λ_max) in the UV-visible spectrum, which typically correspond to π → π* and n → π* transitions within the aromatic systems. researchgate.netresearchgate.net

Quantum chemical calculations, following a frequency analysis, can be used to determine key thermochemical properties based on statistical thermodynamics. nist.gov These properties are crucial for understanding the stability and energy of the molecule under different conditions. nih.gov

Calculated properties typically include:

Standard Enthalpy of Formation (ΔfH°): The heat change when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔfG°): A measure of the thermodynamic stability of the compound with respect to its elements.

Entropy (S°): A measure of the molecular disorder or randomness.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These values are vital for chemical engineering applications and for predicting the equilibrium constants of reactions involving the molecule. nih.govnist.gov

Table 3: Representative Calculated Thermochemical Properties at 298.15 K (Note: These values are illustrative and highly dependent on the computational method and level of theory.)

| Property | Unit | Representative Value |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | kJ/mol | Varies |

| Standard Gibbs Free Energy of Formation (ΔfG°) | kJ/mol | Varies |

| Entropy (S°) | J/mol·K | ~450 - 500 |

Theoretical Prediction of Reactivity and Reaction Mechanisms

Beyond structure and stability, computational chemistry can predict how and where a molecule is likely to react.

Fukui indices are powerful descriptors derived from conceptual DFT that quantify the reactivity of specific atomic sites within a molecule. ias.ac.inrowansci.com They are calculated by analyzing the change in electron density at each atom when an electron is added to or removed from the molecule. rowansci.comsubstack.com

There are three main types of Fukui functions:

f+: Predicts the site for nucleophilic attack (where an incoming electron is most likely to go).

f-: Predicts the site for electrophilic attack (the site that most readily donates electron density). substack.com

f⁰: Predicts the site for radical attack.

For this compound, the analysis of Fukui indices would likely reveal:

The nitrogen atom and specific carbons on the aniline ring (likely ortho and para to the amine) would have high f- values, indicating they are the primary sites for electrophilic attack. substack.com

Carbons on the chlorophenoxy ring, particularly those influenced by the electron-withdrawing chlorine and oxygen atoms, might exhibit higher f+ values, making them more susceptible to nucleophilic attack.

These local reactivity descriptors provide a more nuanced picture of reactivity than MEP maps alone and are essential for predicting the regioselectivity of chemical reactions. researchgate.net

Transition State Theory Applications for Reaction Kinetics

Transition State Theory (TST) provides a fundamental framework for understanding and calculating the rates of chemical reactions. wikipedia.orgjohnhogan.info The theory is centered on the concept of the "transition state," a specific configuration along the reaction coordinate that represents the highest potential energy point, also known as the saddle point on a potential energy surface. wikipedia.org By assuming a quasi-equilibrium between the reactants and this activated complex, TST allows for the calculation of key kinetic parameters that govern the reaction's speed. wikipedia.orgiitd.ac.in

The core of the TST application involves:

Locating the Transition State (TS): Using quantum mechanical methods, the geometry of the transition state for a specific reaction pathway is optimized.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation energy, a critical factor in the rate equation. johnhogan.info

Determining the Rate Constant (k): The Eyring equation, a central part of TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡). wikipedia.orgresearchgate.net This equation incorporates both the standard enthalpy of activation (ΔH‡) and the standard entropy of activation (ΔS‡), providing a more detailed mechanistic insight than the empirical Arrhenius equation. wikipedia.orgjohnhogan.info

For a molecule like this compound, TST could be employed to model its degradation pathways, predict the most likely sites of radical attack, and calculate the corresponding reaction rates over a range of temperatures and pressures. Such calculations are crucial for understanding the environmental fate and potential reactivity of the compound.

Intermolecular Interactions and Crystal Lattice Energy Analysis (e.g., Hirshfeld Surfaces)

The arrangement of molecules in a crystal lattice is dictated by a complex network of non-covalent intermolecular interactions. Computational tools such as Hirshfeld surface analysis and lattice energy calculations are invaluable for visualizing, quantifying, and understanding these forces.

While a specific crystal structure for this compound was not found in the searched literature, analysis of structurally related compounds provides insight into the expected interactions. For example, studies on crystals containing chlorophenyl groups and aniline moieties reveal the dominance of certain contacts. nih.govnih.gov The most significant contributions to crystal packing are typically from H···H, C···H/H···C, and O···H/H···O contacts, indicating the prevalence of van der Waals forces and hydrogen bonding. nih.gov The presence of a chlorine atom would also introduce Cl···H interactions.

Interactive Data Table: Representative Intermolecular Contacts in Structurally Similar Anilines

Below is a table showing typical percentage contributions of various intermolecular contacts to the Hirshfeld surface, based on data from analogous molecular crystals.

| Intermolecular Contact | Percentage Contribution (%) | Description |

| H···H | 35 - 50% | Represents van der Waals forces and is often the largest contributor to the crystal packing. nih.gov |

| C···H / H···C | 20 - 30% | Indicates C-H···π interactions and other van der Waals contacts. nih.gov |

| O···H / H···O | 10 - 20% | Corresponds to hydrogen bonding involving the ether oxygen or other oxygen-containing groups. nih.gov |

| Cl···H / H···Cl | 5 - 10% | Highlights the role of the chlorine substituent in forming halogen bonds or other contacts. |

| N···H / H···N | 5 - 15% | Relates to hydrogen bonds formed by the amine group. nih.gov |

Note: The values are illustrative and based on analyses of structurally related compounds. Actual percentages for this compound would require experimental crystal structure data.

Crystal Lattice Energy calculations complement Hirshfeld analysis by quantifying the energetic stability of the crystal structure. The total lattice energy can be broken down into its constituent parts: electrostatic, polarization, dispersion, and repulsion energies. researchgate.net Methods like the PIXEL calculation are used to compute these pairwise interaction energies. researchgate.netresearchgate.net Such analyses often reveal that dispersion forces are the most significant stabilizing contribution to the lattice energy of molecular crystals, even when strong hydrogen bonds are present. researchgate.net

Computational Studies of Conformational Dynamics and Energy Landscapes

The three-dimensional shape of a molecule is not static but exists as an ensemble of different spatial arrangements, or conformations, which can interconvert through rotation around single bonds. libretexts.org Computational chemistry provides essential tools to explore the conformational dynamics and the potential energy landscape of flexible molecules like this compound.

The key flexible bonds in this molecule are the C-O-C ether linkage and the C-N bond of the aniline group. Rotation around these bonds gives rise to various conformers with different energies. libretexts.org The study of these rotations is known as conformational analysis. libretexts.orglibretexts.org

A computational exploration of the energy landscape typically involves:

Potential Energy Surface (PES) Scan: The potential energy of the molecule is calculated as a function of one or more of these dihedral angles. This process generates a PES, which maps the energy of different conformations. youtube.com

Locating Minima and Maxima: The low-energy points on the PES correspond to stable or metastable conformers (e.g., staggered conformations), while high-energy points represent transition states between them (e.g., eclipsed conformations). youtube.comyoutube.com The most stable conformation, the global minimum, is the one the molecule is most likely to adopt.

Analyzing Conformational Properties: The analysis reveals the relative stabilities of different conformers, the energy barriers to rotation, and the preferred spatial arrangement of the phenyl rings and functional groups. organicchemistrytutor.com For example, steric hindrance between the two aromatic rings and the methyl group will significantly influence the energetically preferred dihedral angles. libretexts.org

While a detailed conformational analysis of this compound is not available in the reviewed literature, data for an isomer, 3-(4-chlorophenoxy)-4-methylaniline, includes a predicted collision cross-section (CCS) value. uni.lu The CCS is a measure of the molecule's size and shape in the gas phase and is directly influenced by its conformational state. Such data can be used to validate or supplement computational models of the molecule's three-dimensional structure.

Role of 4 3 Chlorophenoxy 3 Methylaniline As an Advanced Chemical Intermediate

Utilization in the Synthesis of Advanced Organic Materials

The synthesis of advanced organic materials often relies on the incorporation of specific structural motifs to impart desired electronic, optical, or mechanical properties. While direct research on the application of 4-(3-Chlorophenoxy)-3-methylaniline in this specific area is not extensively documented, its structure suggests potential as a valuable precursor. Substituted anilines are foundational components in the synthesis of a variety of organic materials, including electroactive polymers and dyes. The presence of the chloro and methyl groups on the aniline (B41778) ring, along with the phenoxy linkage, can influence the electronic properties and molecular packing of resulting materials.

For instance, the aniline nitrogen can be a reactive site for polymerization or for the introduction of other functional groups, leading to the formation of materials with tailored characteristics. The chlorophenoxy group can enhance thermal stability and influence solubility, crucial parameters for the processability and performance of organic materials.

Development of Functionalized Polymer Precursors

The development of polymers with specific functionalities is a cornerstone of materials science. This compound serves as a potential monomer for the synthesis of functionalized polymers such as polyamides and polyimides. The amine group of the aniline can react with dicarboxylic acids or their derivatives to form amide linkages, the fundamental bond in polyamides. Similarly, reaction with dianhydrides can yield polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.

The pendant 3-chlorophenoxy group in the resulting polymer chain would act as a significant functionalization. This group can influence the polymer's solubility, glass transition temperature, and flame retardant properties. Furthermore, the chlorine atom offers a potential site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties for specific applications.

Table 1: Potential Polymer Classes from this compound

| Polymer Class | Co-monomer | Key Linkage | Potential Properties |

|---|---|---|---|

| Polyamide | Dicarboxylic acid | Amide | Enhanced thermal stability, modified solubility |

Construction of Complex Molecular Scaffolds for Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes in living systems. The design of these probes often requires the synthesis of complex molecular scaffolds that can interact specifically with biological targets. The structure of this compound provides a versatile scaffold for the development of such probes. The aniline moiety can be readily derivatized to introduce functionalities that modulate biological activity or to attach reporter groups such as fluorophores or affinity tags.

For example, the amine group can be acylated, alkylated, or used in coupling reactions to build more complex structures. The chlorophenoxy group can participate in hydrophobic interactions within protein binding pockets, while the substitution pattern on both aromatic rings can be systematically varied to optimize binding affinity and selectivity for a target protein. Although specific examples utilizing this compound are not prevalent in the literature, the general utility of substituted anilines in medicinal chemistry suggests its potential in this area.

Strategic Building Block for Diversified Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of chemical libraries with a wide range of molecular scaffolds to explore new areas of chemical space and identify novel bioactive compounds. This compound is an attractive building block for DOS due to its multiple points of diversification.

The amine functionality allows for a variety of reactions to introduce diversity. Furthermore, the aromatic rings can be subjected to various electrophilic and nucleophilic substitution reactions to generate a library of analogues. This multi-directional approach to diversification from a single, readily accessible starting material is a key principle of DOS. The resulting library of compounds, based on the this compound scaffold, could then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents or chemical probes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Concluding Remarks and Future Perspectives for Research on 4 3 Chlorophenoxy 3 Methylaniline

Summary of Key Research Findings and Methodological Advancements

The chemical compound 4-(3-Chlorophenoxy)-3-methylaniline has emerged as a molecule of interest, primarily due to its structural resemblance to compounds with significant biological activities, particularly in the realm of anticancer research. While direct research on this specific molecule is not extensively documented in publicly available literature, its core components—a substituted aniline (B41778) and a diaryl ether linkage—are prevalent in numerous pharmacologically active agents.

Key research findings in related classes of compounds, such as 4-anilinoquinazolines and other diaryl ether-containing molecules, provide a foundational understanding of the potential of this compound. The diaryl ether motif is a recognized privileged scaffold in medicinal chemistry, known for its presence in various bioactive natural products and synthetic compounds with a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. acs.orgrsc.orgresearchgate.netrsc.org Similarly, the substituted aniline moiety is a crucial component of many kinase inhibitors, a class of targeted cancer therapeutics. nih.gov

Methodological advancements in organic synthesis have made the construction of molecules like this compound more efficient and versatile. Modern cross-coupling reactions are central to this progress. The synthesis of the diaryl ether bond can be achieved through Ullmann-type coupling reactions, which have seen significant improvements from harsh traditional conditions to milder, more efficient copper-catalyzed systems. acs.orgwikipedia.orgnih.govgoogle.comarkat-usa.org The formation of the substituted aniline can be accomplished via powerful palladium-catalyzed methods like the Buchwald-Hartwig amination, which allows for the facile creation of carbon-nitrogen bonds with a broad substrate scope and functional group tolerance. wikipedia.orgrsc.orgresearchgate.netstackexchange.comfishersci.it These advanced synthetic tools are critical for creating libraries of analogues for structure-activity relationship (SAR) studies.

In the context of anticancer research, compounds with similar structural features often function as kinase inhibitors. nih.govnih.gov For instance, 4-anilinoquinazoline (B1210976) derivatives are known to target the ATP-binding site of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.govnih.gov The substitutions on the aniline ring are critical for modulating the potency and selectivity of these inhibitors. nih.gov

Identification of Remaining Challenges and Knowledge Gaps

Despite the promising structural alerts, significant challenges and knowledge gaps remain in the research landscape of this compound.

The most prominent gap is the lack of direct experimental data for this specific compound. There is a need for fundamental research to synthesize and characterize this compound and to evaluate its physicochemical properties.

Furthermore, its biological activity profile is entirely speculative at this point. Key questions that need to be addressed include:

Biological Targets: What are the primary molecular targets of this compound? Does it exhibit kinase inhibitory activity as hypothesized? If so, which kinases does it target and with what selectivity?

Therapeutic Potential: Does it possess anticancer, anti-inflammatory, or other therapeutic properties? What are its potencies in relevant cellular and in vivo models?

Structure-Activity Relationships (SAR): How do the positions of the chloro and methyl substituents on the phenoxy and aniline rings, respectively, influence its biological activity? Systematic studies involving the synthesis and evaluation of a focused library of analogues are necessary to establish clear SAR.

Addressing these knowledge gaps will require a dedicated research effort, starting with the fundamental synthesis and characterization of the molecule, followed by systematic biological screening and mechanistic studies.

Emerging Research Avenues and Interdisciplinary Opportunities

The structural framework of this compound opens up several exciting avenues for future research and interdisciplinary collaboration.

Emerging Research Avenues:

Kinase Inhibitor Development: A primary research direction is the exploration of this compound as a scaffold for the development of novel kinase inhibitors. Given that many approved and investigational cancer drugs are kinase inhibitors, this is a highly relevant area of research. nih.gov The focus could be on well-established cancer targets like EGFR, VEGFR, or exploring its activity against other kinase families implicated in disease.

Dual-Target or Multi-Target Inhibitors: The diaryl ether linkage provides conformational flexibility, which can be exploited to design inhibitors that target more than one protein. The development of dual or multi-target inhibitors is a growing trend in drug discovery, as it can offer improved efficacy and overcome drug resistance.

Fragment-Based Drug Discovery: The core structure of this compound can be utilized as a starting point in fragment-based drug discovery campaigns. By identifying how this and related small fragments bind to protein targets, more potent and selective lead compounds can be developed.

Agrochemical Research: Diaryl ether structures are also found in a variety of herbicides and pesticides. acs.org Therefore, an alternative research avenue could be to explore the potential of this compound and its derivatives in an agricultural context.

Interdisciplinary Opportunities:

Computational Chemistry and Molecular Modeling: Collaboration with computational chemists will be invaluable for accelerating the research process. In silico methods such as molecular docking and molecular dynamics simulations can be used to predict potential protein targets, guide the design of new analogues with improved binding affinities, and help to interpret SAR data.

Structural Biology: Once a promising protein target is identified, collaboration with structural biologists will be essential to determine the co-crystal structure of the compound bound to its target. This will provide a detailed understanding of the binding mode and pave the way for rational drug design.

Chemical Biology: The development of chemical probes based on the this compound scaffold could be a fruitful area of collaboration with chemical biologists. These probes could be used to identify new biological targets and to study complex biological pathways.

Translational Medicine: Should preclinical studies show promise, collaboration with experts in translational medicine will be crucial to advance the most promising compounds into clinical development.

Q & A

Q. Yield Optimization Factors :

| Variable | Impact on Yield |

|---|---|

| Solvent polarity | Higher polarity (e.g., DMF) enhances reaction kinetics. |

| Temperature | Elevated temperatures (100–120°C) reduce reaction time but may increase side products. |

| Stoichiometry | Excess 3-chlorophenol (1.2–1.5 eq.) drives the reaction to completion. |